molecular formula C14H13N5O2 B10915832 1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole

1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole

Cat. No.: B10915832
M. Wt: 283.29 g/mol
InChI Key: ATEZEXBAZFSJNV-UHFFFAOYSA-N
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Description

1’,3’-Dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole is a heterocyclic compound that features a bipyrazole core with a nitrophenyl substituent

Preparation Methods

The synthesis of 1’,3’-dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a dimethylphenyl precursor followed by cyclization to form the bipyrazole ring system. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1’,3’-Dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1’,3’-Dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1’,3’-dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities .

Comparison with Similar Compounds

1’,3’-Dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole can be compared with other similar compounds such as:

The uniqueness of 1’,3’-dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole lies in its specific substitution pattern and the resulting properties, which make it suitable for specialized applications in various fields.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

1,3-dimethyl-4-[1-(4-nitrophenyl)pyrazol-3-yl]pyrazole

InChI

InChI=1S/C14H13N5O2/c1-10-13(9-17(2)15-10)14-7-8-18(16-14)11-3-5-12(6-4-11)19(20)21/h3-9H,1-2H3

InChI Key

ATEZEXBAZFSJNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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